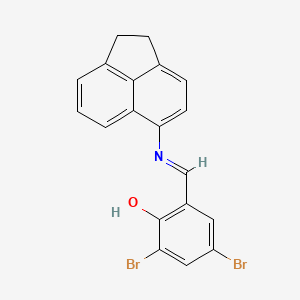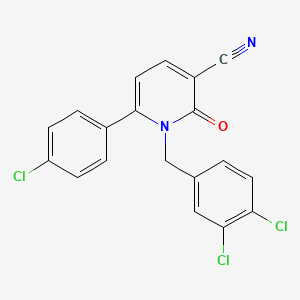
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol, also known as DBIM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBIM is a derivative of phenol and is synthesized through a multistep process involving bromination, condensation, and cyclization reactions.
Mécanisme D'action
The mechanism of action of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol is not fully understood. However, studies have suggested that it may exert its antimicrobial and antitumor effects through the inhibition of key enzymes and proteins involved in cell growth and division. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase B (Akt), a protein that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to inhibit the growth of various bacteria and fungi, which makes it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol has several advantages and limitations for lab experiments. One of the advantages is its broad spectrum of activity against various bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to exhibit anticancer and antioxidant properties, which makes it a potential candidate for the treatment of cancer and oxidative stress-related diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol. One potential future direction is the development of new antimicrobial agents based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and oxidative stress-related diseases. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo to determine its suitability for use in humans.
Méthodes De Synthèse
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol is synthesized through a multistep process involving bromination, condensation, and cyclization reactions. The first step involves the bromination of 2,4-dibromophenol to produce 2,4-dibromo-6-hydroxyphenol. The second step involves the condensation of 1,2-dihydroacenaphthylene-5-amine with 2,4-dibromo-6-hydroxyphenol to produce this compound. The final step involves the cyclization of the resulting compound to produce this compound.
Applications De Recherche Scientifique
(E)-2,4-dibromo-6-(((1,2-dihydroacenaphthylen-5-yl)imino)methyl)phenol has gained significant attention in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antitumor, and antioxidant properties. This compound has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Propriétés
IUPAC Name |
2,4-dibromo-6-(1,2-dihydroacenaphthylen-5-yliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Br2NO/c20-14-8-13(19(23)16(21)9-14)10-22-17-7-6-12-5-4-11-2-1-3-15(17)18(11)12/h1-3,6-10,23H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEPMKFHDLEAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)N=CC4=C(C(=CC(=C4)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2783501.png)
![N-[6-(propanoylamino)-1,3-thiazolo[4,5-f]benzothiazol-2-yl]propanamide](/img/structure/B2783502.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-morpholin-4-ylethyl)oxamide](/img/structure/B2783504.png)

![6-chloro-N'-[3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]pyridine-3-carbohydrazide](/img/structure/B2783511.png)
![7-(4-bromophenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2783514.png)
![1-(tert-butyl)-4-(1-(2-(3,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2783517.png)
![methyl 2-[[2-[2-[(3-methoxycarbonyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethoxy]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2783518.png)
![N-(2-bromo-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2783519.png)
![N-benzyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2783520.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-3-methylbenzamide](/img/structure/B2783521.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide](/img/structure/B2783524.png)